molecular formula C19H25F3N2O3 B1379195 Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate CAS No. 1461709-05-6

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B1379195
CAS No.: 1461709-05-6
M. Wt: 386.4 g/mol
InChI Key: PPJHTJJKYJTBPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate is a synthetic compound with the molecular formula C19H25F3N2O3 and a molecular weight of 386.4 g/mol.

Preparation Methods

The synthesis of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to protein degradation and other biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Known for its use in targeted protein degradation.

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in various chemical processes. The uniqueness of this compound lies in its specific functional groups and their interactions, which confer distinct properties and applications.

Biological Activity

Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate (commonly referred to as the compound) is a synthetic organic molecule with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₈F₃N₁O₃
  • Molecular Weight : 287.28 g/mol
  • CAS Number : 1461709-05-6

This compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, along with a carbamoyl group that includes a trifluoroethyl moiety.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties in vitro. It can reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives related to this compound have demonstrated antimicrobial properties against various bacterial strains, although specific data for this exact compound remains limited.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly affects cell viability and reduces apoptosis in astrocytes exposed to amyloid-beta. For instance:

  • Cell Viability : At concentrations of 100 µM, the compound increased cell viability from 43.78% (in the presence of amyloid-beta) to 62.98%, indicating its protective effect against neurotoxic agents .

In Vivo Studies

In vivo studies are less comprehensive but suggest that while the compound shows promise in laboratory settings, its bioavailability and efficacy in living organisms require further investigation. For example:

  • In animal models treated with scopolamine (a cholinergic antagonist), the compound did not show significant improvements compared to established treatments like galantamine .

Case Studies and Research Findings

A summary of significant research findings regarding the biological activity of this compound is presented below:

StudyFocusFindings
MDPI Study (2020)NeuroprotectionDemonstrated inhibition of amyloid-beta aggregation and improved astrocyte viability .
Sigma-Aldrich DataChemical PropertiesProvided detailed chemical structure and safety information .
PubChem DatabaseBiological PropertiesListed potential biological activities including enzyme inhibition .

Properties

IUPAC Name

tert-butyl 4-phenyl-4-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(26)24-11-9-18(10-12-24,14-7-5-4-6-8-14)15(25)23-13-19(20,21)22/h4-8H,9-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHTJJKYJTBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.